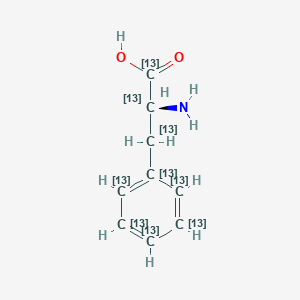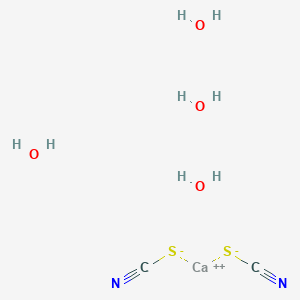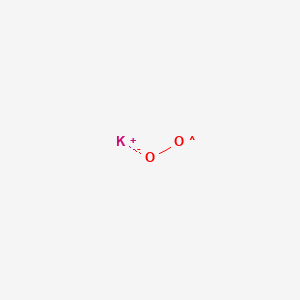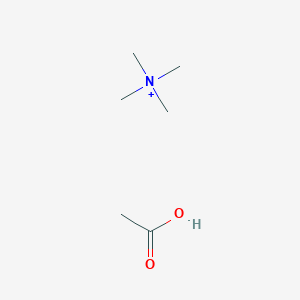
5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as acetamido, hydroxy, methoxy, and trihydroxypropyl groups
準備方法
合成経路と反応条件
5-アセトアミド-4-ヒドロキシ-2-メトキシ-6-(1,2,3-トリヒドロキシプロピル)オキサン-2-カルボン酸の合成は、通常、より単純な有機分子から出発して、複数の段階を踏みます。このプロセスには、官能基の保護と脱保護、選択的酸化、還元反応などが含まれる場合があります。特定の試薬や触媒が、制御された条件下で所望の変換を実現するために使用されます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、連続フロー反応器、高度な精製技術、および工業規格を満たすための厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
5-アセトアミド-4-ヒドロキシ-2-メトキシ-6-(1,2,3-トリヒドロキシプロピル)オキサン-2-カルボン酸は、以下の様な様々な化学反応を起こす可能性があります。
酸化: ヒドロキシ基をカルボニル基に変換する。
還元: カルボニル基をヒドロキシ基に還元する。
置換: 官能基を他の置換基と置換する。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤などがあります。温度、pH、溶媒の選択などの反応条件は、これらの反応の成功にとって重要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸が生成され、還元によりアルコールが生成される場合があります。
4. 科学研究への応用
5-アセトアミド-4-ヒドロキシ-2-メトキシ-6-(1,2,3-トリヒドロキシプロピル)オキサン-2-カルボン酸は、いくつかの科学研究に利用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的プロセスにおける潜在的な役割と生体分子との相互作用について研究されています。
医学: 様々な病気の治療における治療の可能性について調査されています。
工業: 医薬品、農薬、その他の工業製品の製造に使用されています。
科学的研究の応用
5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
5-アセトアミド-4-ヒドロキシ-2-メトキシ-6-(1,2,3-トリヒドロキシプロピル)オキサン-2-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
独自性
5-アセトアミド-4-ヒドロキシ-2-メトキシ-6-(1,2,3-トリヒドロキシプロピル)オキサン-2-カルボン酸は、官能基の特定の組み合わせと、様々な分野における潜在的な応用によって、ユニークです。その構造は、様々な化学反応や相互作用を可能にするため、研究や工業目的のための貴重な化合物です。
類似化合物との比較
Similar Compounds
Uniqueness
5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
5-acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
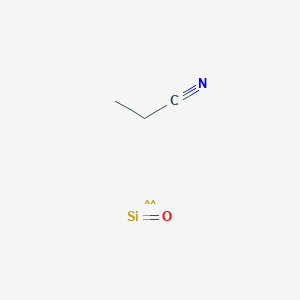
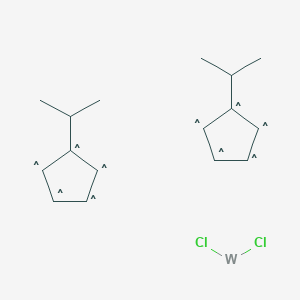
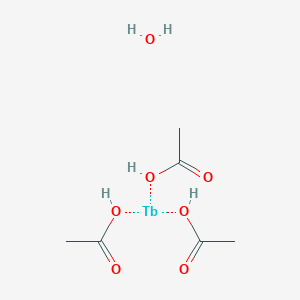
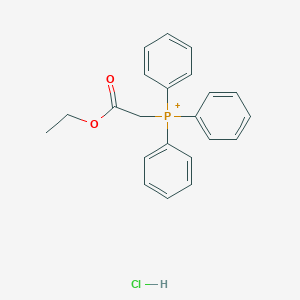
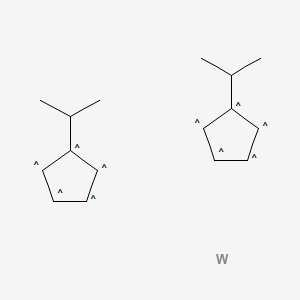
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
